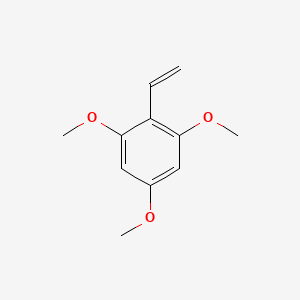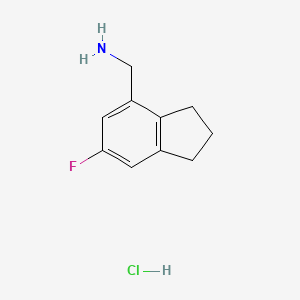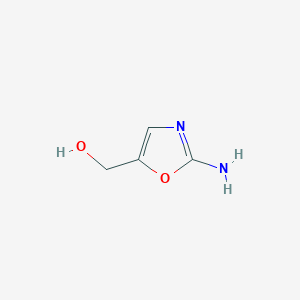
4-(Difluoromethoxy)benzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)benzenethiol is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which also bears a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzenethiol typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal pollution. The use of sodium hydroxide and monochlorodifluoromethane under alkaline conditions is preferred due to its economic advantages and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Ferric oxide and activated carbon are used as catalysts, with water and hydrazine as reducing agents.
Substitution: Reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include 4-(difluoromethoxy)aniline and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)benzenethiol involves its interaction with molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3, thereby attenuating fibrosis . This indicates its potential therapeutic effects in treating fibrotic diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a thiol group.
4-(Difluoromethoxy)aniline: Contains an amino group instead of a thiol group.
4-(Difluoromethoxy)-3-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of a thiol group.
Uniqueness
4-(Difluoromethoxy)benzenethiol is unique due to the presence of both a difluoromethoxy group and a thiol group on the benzene ring
Eigenschaften
CAS-Nummer |
762272-51-5 |
|---|---|
Molekularformel |
C7H6F2OS |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
4-(difluoromethoxy)benzenethiol |
InChI |
InChI=1S/C7H6F2OS/c8-7(9)10-5-1-3-6(11)4-2-5/h1-4,7,11H |
InChI-Schlüssel |
UBIFQDYCLKNERP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


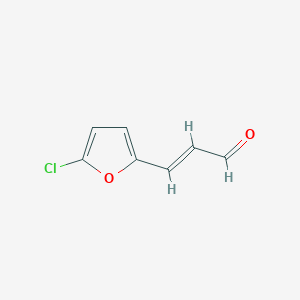

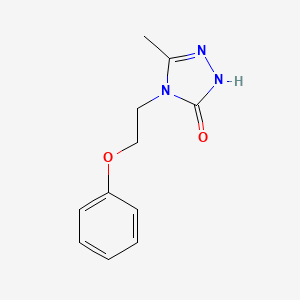
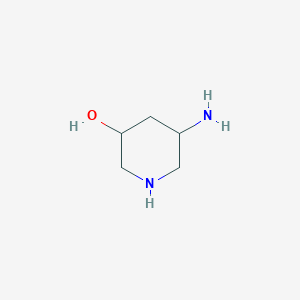
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylethan-1-amine](/img/structure/B13602417.png)
![2-Oxa-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B13602418.png)
